REACTION_CXSMILES
|
[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1C=CC=CC=1>[CH:1]1([NH:28][C:31](=[O:16])[O:40][CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1
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Name
|
|
Quantity
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30.5 g
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Type
|
reactant
|
Smiles
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C1(CC=CC1)C(=O)O
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Name
|
|
Quantity
|
74.85 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
41.7 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added over 20 minutes
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
The solution was refluxed for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The solution was refluxed for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a brown oil
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Type
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WASH
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Details
|
A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate)
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Type
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CUSTOM
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Details
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Evaporation
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Type
|
WAIT
|
Details
|
left title compound as white solid (41.0 g, 69%)
|
Type
|
CUSTOM
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Details
|
Recrystallization of such a sample from ethyl acetate-hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)NC(OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |